Alanopine

Enzyme specificity Opine dehydrogenase Anaerobic metabolism

Researchers studying anaerobic metabolism in mollusks or annelids require substrates with absolute enzyme specificity. Alanopine is the definitive substrate for alanopine dehydrogenase (ADH), which does not oxidize D-strombine. Unlike strombine, alanopine enables specific quantification of recovery-phase glycolytic function. - ADH shows 10.4-fold higher affinity for L-alanine (Km 28 mM) vs glycine (Km 291 mM) - Dual-enzyme assays (ADH + SDH) achieve 0.05 μg GLC detection limits - Accumulates post-anoxia (2.0 μmol/g in adductor muscle) as a recovery-phase marker

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 19149-54-3
Cat. No. B1665203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanopine
CAS19149-54-3
Synonyms2,2'-iminodipropionic acid
alanopine
alanopine, (L)-isome
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(C)C(=O)O
InChIInChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)
InChIKeyFIOHTMQGSFVHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alanopine Identity and Specifications


Alanopine (CAS 19149-54-3), systematically named 2,2′-iminodipropionic acid or meso-N-(1-carboxyethyl)-alanine, is an amino dicarboxylic acid belonging to the opine class of compounds [1]. It is a condensation product of pyruvate and L-alanine, formed endogenously in marine invertebrates via alanopine dehydrogenase (EC 1.5.1.17) as part of anaerobic glycolytic pathways [2]. Alanopine serves as an alternative to lactate in maintaining cytosolic redox balance during hypoxia and functional anaerobiosis in mollusks and certain annelids [3].

Pathway Studies: Anaerobic glycolysis and opine pathway investigation in marine invertebrates
Selection Context: Reported recovery-phase marker for hypoxia/reoxygenation experiments
Use Context: Enzyme specificity assays with alanopine dehydrogenase (ADH)

Why Alanopine Is Not Interchangeable with Other Opines


Although Alanopine shares the opine structural scaffold with Strombine (glycine-derived), Octopine (arginine-derived), and Tauropine (taurine-derived), substitution among these compounds is scientifically unsound due to enzyme-level substrate discrimination, divergent kinetic parameters, and distinct physiological accumulation profiles. Alanopine dehydrogenase (ADH) displays strict specificity for meso-alanopine in the reverse direction and does not oxidize D-strombine [1], while Strombine dehydrogenase (SDH) catalyzes the alanopine-forming reaction at only 81% of its activity with strombine . Furthermore, the anaerobic ATP output hierarchy places lactate > octopine > alanopine = strombine, indicating that metabolic pathway selection is not functionally interchangeable [2]. The evidence below quantifies precisely where Alanopine diverges from its closest analogs, enabling informed selection based on experimental requirements.

Substrate

ADH does not oxidize D-strombine; SDH cross-reactivity may alter assay specificity and quantification.

Amino Acid Pref.

ADH strongly prefers L-alanine over glycine, while SDH shows comparable affinities, shifting pathway interpretation.

Accumulation

Alanopine is a recovery marker, not an anoxic stress marker, unlike octopine (exercise) or lactate (anoxia); phase-specific selection required.

Quantitative Comparison: Alanopine vs. Analogs


Substrate Discrimination by Alanopine Dehydrogenase

Alanopine dehydrogenase (ADH) from Littorina littorea foot muscle exhibits absolute specificity for meso-alanopine in the reverse reaction direction and does not oxidize D-strombine [1]. This binary discrimination contrasts with Strombine dehydrogenase (SDH), which can utilize meso-alanopine as an alternative substrate at 81% relative activity compared to strombine .

ADH Substrate Specificity
Head-to-head
ADH: meso-alanopine oxidized; D-strombine not oxidized.
SDH: 81% cross-reactivity with alanopine.
Supports enzyme-specific opine quantification in mixed samples.
SDH cross-reactivity may require correction in dual-opine assays.
Enzyme specificity Opine dehydrogenase Anaerobic metabolism

Amino Acid Affinity: ADH Prefers L-Alanine

Alanopine dehydrogenase from Mercenaria mercenaria gill demonstrates a 10.4-fold higher affinity for L-alanine (apparent Km = 28 ± 2.1 mM) compared to glycine (apparent Km = 291 ± 40 mM) [1]. In contrast, Strombine dehydrogenase from the same species shows comparable affinities for both amino acids (alanine Km = 242 ± 11 mM; glycine Km = 173 ± 1.3 mM) [1].

ADH Alanine Affinity
Head-to-head
ADH Km L-alanine 28 ± 2.1 mM vs glycine 291 ± 40 mM (10.4×).
SDH: similar Km for both amino acids.
Confirms L-alanine preference for ADH-based assays; SDH may obscure amino acid specificity.
Tissue-specific enzymes: gill ADH, foot SDH.
Enzyme kinetics Substrate affinity Opine dehydrogenase

Recovery-Phase Accumulation Pattern

In Crassostrea virginica, Alanopine does not accumulate during 96 h of anoxia but instead accumulates during the aerobic recovery period. By 2 h of recovery, Alanopine content increased by 1.3 μmol/g in mantle, 0.5 μmol/g in gill, and 2 μmol/g in adductor muscle [1]. This contrasts with Strombine, which also accumulated during recovery with a net increase of 2.7 μmol/g in adductor muscle [1], and with Octopine, which accumulates during functional anaerobiosis (exercise) rather than exclusively during recovery [2].

Recovery Accumulation
Head-to-head
Alanopine: +1.3–2.0 μmol/g in recovery.
Strombine: +2.7 μmol/g; Octopine: exercise-phase.
Alanopine is a recovery-phase marker, distinct from anoxic or exercise markers.
Crassostrea virginica, 2 h reoxygenation.
In vivo metabolism Anoxia recovery Opine accumulation

ATP Output Hierarchy Among Opine Pathways

Anaerobic pathways are not all equivalent in terms of energy production. Based on maximum rates for ATP output, the established hierarchy is lactate > octopine > alanopine = strombine [1]. Organisms utilizing the octopine pathway can increase energy flow more rapidly than those relying on the alanopine pathway, developing a greater capacity to counteract environmental variations [1].

ATP Output Ranking
Class-level
Lactate > Octopine > Alanopine = Strombine (qualitative ranking).
Positions alanopine in low-flux anaerobic tier; octopine in higher-flux models.
Class-level inference; no absolute ATP yields provided.
Anaerobic glycolysis ATP yield Opine pathway

Validated Applications of Alanopine


Enzymatic Determination in Mixed Opine Samples

Given the absolute specificity of Alanopine dehydrogenase for meso-alanopine in the reverse direction and its inability to oxidize D-strombine [1], Alanopine serves as the definitive substrate for enzymatic quantification of alanopine in complex biological matrices. Dual-enzyme assays using both ADH (alanopine-specific) and SDH (strombine/alanopine-utilizing) enable differential quantification of these two opines in tissue extracts, with detection limits of 0.05 μg via GLC methods [2].

Recovery-Phase Metabolic Marker for Hypoxia Studies

Alanopine accumulates specifically during aerobic recovery from anoxia rather than during the anoxic period itself, as demonstrated by the 1.3 μmol/g (mantle), 0.5 μmol/g (gill), and 2.0 μmol/g (adductor muscle) increases observed within 2 h of reoxygenation in Crassostrea virginica [3]. This makes Alanopine a superior marker for recovery-phase glycolytic function, distinct from lactate (anoxic marker) and octopine (exercise-induced functional anaerobiosis marker).

Low-Flux Anaerobic Metabolism in Invertebrate Tissues

Based on the ATP output hierarchy establishing alanopine = strombine < octopine < lactate [4], Alanopine is the appropriate standard for investigating low-flux anaerobic adaptations. In annelids such as Aphrodite aculeata, ADH predominates in longitudinal muscle and nerve tissues with high specificity for L-alanine (Km = 2.75 mM) and meso-alanopine (Km = 1.68 mM), whereas SDH dominates in pharynx and intestine [5].

L-Alanine-Specific Metabolic Pathway Studies

The 10.4-fold higher affinity of Alanopine dehydrogenase for L-alanine (Km = 28 mM) compared to glycine (Km = 291 mM) in Mercenaria mercenaria gill tissue [6] positions Alanopine as the correct substrate for studies focused on L-alanine-dependent anaerobic pathways. This contrasts with Strombine dehydrogenase, which exhibits comparable affinities for both amino acids and would confound investigations requiring amino acid specificity.

Application
Selection Property
Validation Focus
Opine quantification in mixed samples
ADH substrate specificity
Cross-reactivity correction with SDH in dual-enzyme assays
Hypoxia/recovery metabolic studies
Recovery-phase accumulation profile
Temporal marker validation vs lactate and octopine in target tissue
Low-flux anaerobic metabolism
ATP output hierarchy positioning
Comparative flux rate verification in target invertebrate species
L-alanine-dependent pathway research
ADH amino acid affinity preference
Kinetic discrimination from SDH in tissue-specific enzyme assays

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